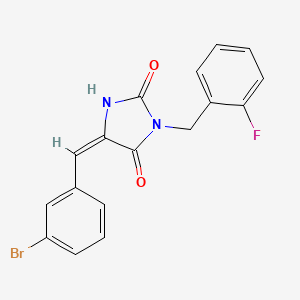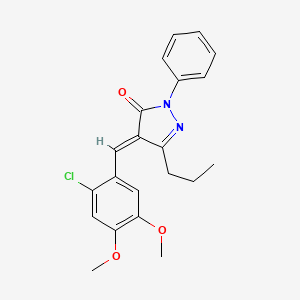![molecular formula C22H20ClN7O3S2 B15029572 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15029572.png)
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a sulfonamide linkage, and a triazole ring
Vorbereitungsmethoden
The synthesis of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
-
Formation of the Chloropyridazinyl Intermediate: : The synthesis begins with the chlorination of pyridazine to form 6-chloropyridazine. This step is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions.
-
Sulfonamide Formation: : The chloropyridazinyl intermediate is then reacted with 4-aminobenzenesulfonamide to form the sulfonamide linkage. This reaction is typically performed in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
-
Triazole Ring Formation: : The next step involves the synthesis of the triazole ring. This is achieved by reacting 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with the sulfonamide intermediate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
-
Final Coupling: : The final step involves the coupling of the triazole intermediate with 2-bromoacetamide to form the desired compound. This reaction is typically performed in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Analyse Chemischer Reaktionen
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
-
Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the compound. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazinyl group. Common nucleophiles include amines, thiols, and alkoxides.
-
Hydrolysis: : The compound can undergo hydrolysis reactions, particularly at the amide linkage, to form the corresponding carboxylic acid and amine. Common hydrolyzing agents include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide).
Wissenschaftliche Forschungsanwendungen
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . It has also been investigated for its antimicrobial and anti-inflammatory properties.
-
Biological Research: : The compound is used as a tool in biological research to study the effects of sulfonamide and triazole derivatives on various biological processes. It has been used in cell viability assays and enzyme inhibition studies .
-
Industrial Applications: : The compound has potential applications in the development of new materials and catalysts due to its unique chemical structure and reactivity. It has been investigated for its potential use in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes such as cell proliferation, apoptosis, and signal transduction. The compound’s sulfonamide and triazole moieties play a crucial role in its binding affinity and specificity towards these molecular targets.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
-
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: : This compound has a similar structure but contains an imidazole ring instead of a triazole ring. It has been investigated for its potential as an anticancer and antimicrobial agent .
-
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide: : This compound contains a hexahydroisoindole moiety and has been studied for its anti-inflammatory and analgesic properties .
-
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: : This compound has a similar structure but contains a diphenylimidazole ring. It has been investigated for its potential as an anticancer and antimicrobial agent .
Eigenschaften
Molekularformel |
C22H20ClN7O3S2 |
|---|---|
Molekulargewicht |
530.0 g/mol |
IUPAC-Name |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H20ClN7O3S2/c1-2-30-21(15-6-4-3-5-7-15)27-28-22(30)34-14-20(31)24-16-8-10-17(11-9-16)35(32,33)29-19-13-12-18(23)25-26-19/h3-13H,2,14H2,1H3,(H,24,31)(H,26,29) |
InChI-Schlüssel |
PFXUZVVVGKTLCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-3-(3-chlorophenyl)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15029491.png)

![7-(3-methoxybenzyl)-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15029500.png)

![ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15029512.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15029528.png)
![5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15029530.png)
![Heptyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B15029544.png)


![(5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029579.png)
![4-(2,5-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B15029585.png)
![3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B15029586.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15029593.png)
